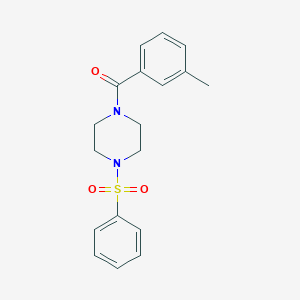![molecular formula C20H25N7O2 B5601225 2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)
2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, utilizing specific reagents to achieve the desired structural components. For instance, a study by Mohamed et al. (2011) describes the synthesis of pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives by reacting sodium salt of hydroxy-pyridinyl propenones with different heterocyclic amines, indicating a versatile approach for synthesizing compounds with similar core structures (Mohamed et al., 2011).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and X-ray crystallography to confirm the synthesized compounds' structure. The study by Koshetova et al. (2022) provides an example of X-ray crystallography determining the structure of a complex heterocyclic compound, showcasing the detailed analysis required to confirm molecular structures in compounds of similar complexity (Koshetova et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving the compound or its derivatives can include substitutions, ring closures, and heterocyclization, as detailed by various studies. For instance, Halim and Ibrahim (2022) explored ring opening followed by ring closure reactions to synthesize novel pyrazolo[3,4-b]pyridine derivatives, providing insight into the compound's reactivity and potential transformations (Halim & Ibrahim, 2022).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure provide crucial information for understanding a compound's behavior in different environments. These properties can be determined through experimental measurements and theoretical calculations. For example, Morón et al. (1983) synthesized pyridopsoralens and analyzed their physical properties to understand their behavior better (Morón et al., 1983).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and potential biological activity, can be explored through various experimental and theoretical methods. Studies often focus on understanding the interactions at the molecular level, which can inform potential applications in material science, pharmacology, and other fields. The synthesis and evaluation of related compounds for specific receptors or biological activities illustrate the application of chemical property analysis to identify potential uses (Zhou et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
(2-ethoxypyridin-3-yl)-[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-3-29-19-16(6-4-9-21-19)20(28)26-12-7-15(8-13-26)18-24-23-17(25(18)2)14-27-11-5-10-22-27/h4-6,9-11,15H,3,7-8,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCADBEKFMPCZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (7-oxo-7,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-ylidene)acetate](/img/structure/B5601156.png)
![1-(4-methylphenyl)-4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5601169.png)

![N'-[(4-methylphenyl)sulfonyl]-2-phenylacetohydrazide](/img/structure/B5601185.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5601195.png)
![2-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5601205.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5601214.png)
![1-(3-fluorophenyl)-N,N-dimethyl-2-[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethanamine](/img/structure/B5601221.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5601244.png)

![4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601253.png)
![2-methyl-4-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5601255.png)